molecular formula C8H6N2O B1319988 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde CAS No. 933717-10-3

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

Cat. No. B1319988
Key on ui cas rn: 933717-10-3
M. Wt: 146.15 g/mol
InChI Key: DYWWWDIUNPDQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003649B2

Procedure details

A solution of 1H-pyrrolo[3,2-c]pyridine (2.95 g, 25 mmol) and hexamethylenetetramine (5.26 g, 37.50 mmol) in acetic acid (25 mL) and water (50 mL) was heated under reflux for 4 hours. The reaction mixture was evaporated and the residue was purified by MPLC silica chromatography, elution gradient 5 to 10% ammonia-methanol in DCM. Product containing fractions were evaporated to dryness and triturated with MeCN to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (0.170 g, 4.65%) as a white crystalline solid.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>O>[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[C:3]([CH:20]=[O:22])=[CH:2]1

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
N1C=CC=2C=NC=CC21
Name
Quantity
5.26 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by MPLC silica chromatography, elution gradient 5 to 10% ammonia-methanol in DCM
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with MeCN

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C=2C=NC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 4.65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.